(3-Methylpiperidin-2-yl)methanamine

Description

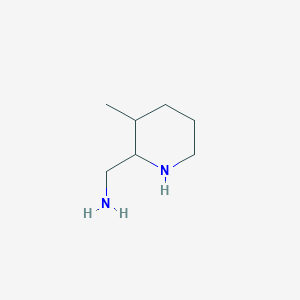

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-3-2-4-9-7(6)5-8/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTOOORAYUNLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylpiperidin 2 Yl Methanamine and Its Analogues

Strategies for Piperidine (B6355638) Ring Formation

The formation of the substituted piperidine ring is a critical step in the synthesis of (3-Methylpiperidin-2-yl)methanamine. The two principal strategies employed are the hydrogenation of pre-existing pyridine (B92270) precursors and the de novo construction of the ring through cyclization reactions.

Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of substituted pyridines is a direct and widely utilized method for the synthesis of piperidines. This approach benefits from the commercial availability of a diverse range of pyridine starting materials. The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yields and selectivities, particularly when other reducible functional groups are present.

A key precursor for the target molecule is 2-aminomethyl-3-methylpyridine. The hydrogenation of such amine-functionalized pyridines can be effectively carried out using a rhodium oxide (Rh₂O₃) catalyst. researchgate.net Studies have shown that under relatively mild conditions of 5 bar hydrogen pressure at 40°C in trifluoroethanol (TFE), various aminopyridines can be reduced to the corresponding piperidines in high yields. researchgate.net For instance, the hydrogenation of 2-(aminomethyl)pyridine derivatives has been successfully demonstrated, providing a direct route to the desired piperidine scaffold.

Alternatively, starting from 2-cyano-3-methylpyridine, a two-step reduction process can be envisioned. The first step involves the reduction of the pyridine ring, followed by the reduction of the nitrile group. However, controlling the selectivity of such a reaction can be challenging. A more controlled approach involves the catalytic hydrogenation of pyridinecarbonitriles where both the nitrile and the pyridine ring are reduced. Research has shown that using a palladium on carbon (Pd/C) catalyst in an aqueous/organic biphasic system with sulfuric acid can selectively yield either the pyridylmethylamine or the piperidinylmethylamine depending on the reaction conditions. rsc.org For the synthesis of this compound, conditions favoring the complete reduction of both functionalities would be employed.

Table 1: Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Substrate Type | Conditions | Product | Yield (%) | Reference |

| Rh₂O₃ | Amine-functionalized pyridines | 5 bar H₂, 40°C, TFE | Substituted Piperidines | High | researchgate.net |

| 10% Pd/C | Pyridinecarbonitriles | 6 bar H₂, 30°C, H₂O/DCM, H₂SO₄ | Piperidinylmethylamines | up to 99% | rsc.org |

Cyclization Reactions

An alternative to the hydrogenation of pyridines is the construction of the piperidine ring from acyclic precursors through cyclization reactions. This approach offers flexibility in the introduction of substituents at various positions of the ring.

One such strategy involves the cyclization of 2-methyl-1,5-diaminopentane. In the gas phase, this diamine can be passed over a catalyst, such as palladium on a silica (B1680970)/alumina support, to induce cyclization and form 3-methylpiperidine (B147322). google.com While this method provides the core 3-methylpiperidine structure, subsequent functionalization at the C2 position would be necessary to introduce the aminomethyl group.

Another relevant cyclization approach starts from δ-valerolactone and a chiral amine, such as D-phenylglycinol, to asymmetrically synthesize N-protected 3-methylpiperidin-2-one (B1294715). researchgate.net This lactam is a key intermediate that can be further elaborated to the target compound. The methylation at the 3-position is achieved via alkylation of the corresponding N-protected piperidin-2-one. researchgate.net

Introduction of the Aminomethyl Moiety

With the 3-methylpiperidine core established, the next critical step is the introduction of the aminomethyl group at the 2-position. Several classical organic transformations can be employed for this purpose.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the formation of C-N bonds. This strategy would typically involve the reductive amination of a 3-methylpiperidine-2-carbaldehyde intermediate. The aldehyde can be reacted with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Various reducing agents can be utilized for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over aldehydes. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) in the presence of hydrogen gas is another effective method for reductive amination. youtube.com The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the amine source (in the form of ammonium (B1175870) formate), also presents a viable, albeit less common, route. mdpi.com

Table 2: Reagents for Reductive Amination

| Reagent System | Carbonyl Substrate | Amine Source | Key Features | Reference(s) |

| NaBH₃CN / NaBH(OAc)₃ | Aldehydes, Ketones | Ammonia, Primary/Secondary Amines | Mild and selective for imines. | masterorganicchemistry.comresearchgate.net |

| H₂ / Pd/C | Aldehydes, Ketones | Ammonia, Primary/Secondary Amines | Catalytic, often requires pressure. | youtube.com |

| Ammonium Formate | Aldehydes, Ketones | Ammonium Formate | One-pot reaction, classic method. | mdpi.com |

Nucleophilic Substitution Reactions

The introduction of the aminomethyl group can also be achieved through a two-step sequence involving the formation of a suitable electrophile at the 2-position of the 3-methylpiperidine ring, followed by nucleophilic substitution with an amine source.

A plausible route would involve the conversion of a 3-methylpiperidine-2-methanol intermediate to a 2-(halomethyl)-3-methylpiperidine (e.g., chloromethyl or bromomethyl). This can be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting alkyl halide can then be displaced by a nitrogen nucleophile. While direct amination with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. nih.gov

Amidation and Subsequent Reduction

A robust and often high-yielding strategy involves the reduction of a 3-methylpiperidine-2-carboxamide intermediate. This carboxamide can be synthesized from the corresponding carboxylic acid or ester. The asymmetric synthesis of N-protected 3-methylpiperidin-2-one provides a direct precursor to the required carboxamide after ring opening and subsequent amidation. researchgate.net

The reduction of the amide to the corresponding amine is a key transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing amides to primary amines. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com This method is particularly advantageous as it is less prone to the over-alkylation side reactions seen in nucleophilic substitution approaches.

Table 3: Amide Reduction for Amine Synthesis

| Reducing Agent | Substrate | Conditions | Product | Reference(s) |

| LiAlH₄ | Amides | Anhydrous Ether/THF | Primary Amines | masterorganicchemistry.comlibretexts.org |

| BH₃·THF | Carboxylic Acids/Amides | THF | Alcohols/Amines | harvard.edu |

Stereoselective Synthesis and Chiral Control

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active piperidine derivatives. Enantioselective and diastereoselective methods, along with the use of chiral auxiliaries and catalysts, are key strategies to achieve the desired stereoisomers of this compound.

Enantioselective Syntheses

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One powerful approach involves the use of enzymes, such as transaminases (TAs). These enzymes can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. For instance, a panel of (R)- and (S)-selective transaminases has been utilized in the synthesis of chiral 2-substituted piperidines from ω-chloroketones, achieving excellent enantiomeric excesses (>95%) for both enantiomers. acs.org This biocatalytic method offers a greener alternative to traditional methods that often require heavy metal catalysts. acs.org

Another strategy involves the use of chiral catalysts in conjunction with various synthetic transformations. For example, palladium(II)-catalyzed 1,3-chirality transfer reactions have been developed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com This method allows for the synthesis of specific enantiomers, such as (R)-(-)- and (S)-(+)-coniine, from chiral allylic alcohols. ajchem-a.com The choice of solvent can significantly impact the stereoselectivity of these reactions. ajchem-a.com

Diastereoselective Methods

Diastereoselective methods are crucial when a molecule contains multiple stereocenters, as is the case with this compound. These methods aim to control the relative stereochemistry of these centers. A notable example is the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. colab.ws In this approach, the relative stereochemistry between the C-2 and C-3 positions is controlled through either kinetic protonation of a nitronate or by equilibration of the nitro group under thermodynamic control. colab.ws The stereocontrol at the C-6 position is then achieved using various imine reduction methods. colab.ws

For instance, the use of sodium triacetoxyborohydride for iminium ion reduction typically results in a cis relationship between the C-2 and C-6 substituents. colab.ws Conversely, using triethylsilane/trifluoroacetic acid for acyliminium ion reduction or a Lewis acid-catalyzed imine reduction with lithium aluminum hydride leads to a trans relationship. colab.ws

Another approach involves the diastereoselective nucleophilic addition of reagents like the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines. This has been successfully applied to the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, demonstrating a powerful method for controlling the stereochemistry at the C-2 and C-3 positions. nih.gov

Use of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely employed in the synthesis of substituted piperidines.

Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have proven effective in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.net These intermediates can be further transformed into variously disubstituted piperidine derivatives. The high diastereoselectivity is achieved through a domino Mannich–Michael reaction. researchgate.net Subsequent reactions, like conjugate cuprate (B13416276) addition or enolate alkylation, allow for the introduction of substituents at different positions with controlled stereochemistry. researchgate.net

Another prominent example is the use of (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidin-2-one as a chiral auxiliary. Alkylation of this compound with s-BuLi and methyl iodide can lead to the formation of N-protected 3-methylpiperidin-2-one with varying degrees of diastereoselectivity depending on the reaction conditions. researchgate.net

In addition to chiral auxiliaries, chiral catalysts play a vital role. As mentioned earlier, palladium complexes are effective for certain transformations. ajchem-a.com Gold-catalyzed annulation reactions have also been reported for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Optical Resolution Techniques for Enantiomers

When a synthesis results in a racemic or diastereomeric mixture, optical resolution techniques can be employed to separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For this compound, this would involve reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization. While specific examples for this compound are not detailed in the provided context, this is a standard and effective method for resolving chiral amines.

Synthesis of Specific Isomers: (R)-, (S)-, and Diastereomeric Mixtures

The ability to synthesize specific isomers of this compound is critical for understanding their structure-activity relationships. The methods described in the previous sections provide the tools to achieve this.

For example, the enantioselective synthesis using (R)- and (S)-selective transaminases directly provides access to either the (R)- or (S)-enantiomer of a 2-substituted piperidine precursor. acs.org Similarly, the use of specific enantiomers of chiral auxiliaries, such as D-phenylglycinol, can direct the synthesis towards a particular diastereomer of N-protected 3-methylpiperidin-2-one. researchgate.net

The synthesis of diastereomeric mixtures can also be controlled. For instance, in the alkylation of N-protected piperidin-2-one, the ratio of diastereomers can be influenced by the presence or absence of a protecting group on a hydroxyl moiety of the chiral auxiliary. researchgate.net The separation of these diastereomers can often be achieved by standard chromatographic techniques like flash chromatography. researchgate.net

A summary of methods to generate specific isomers is presented below:

| Desired Isomer | Synthetic Approach | Key Reagents/Catalysts | Reference |

| (R)- or (S)-enantiomer | Enantioselective enzymatic amination | (R)- or (S)-selective transaminases | acs.org |

| (R)- or (S)-enantiomer | Pd(II)-catalyzed 1,3-chirality transfer | Chiral allylic alcohols, PdCl2(CH3CN)2 | ajchem-a.com |

| cis- or trans-diastereomer | Diastereoselective imine reduction | NaBH(OAc)3 or Et3SiH/TFA | colab.ws |

| Specific diastereomer | Chiral auxiliary-directed alkylation | D-phenylglycinol derived auxiliary, s-BuLi | researchgate.net |

Advanced Synthetic Transformations and Functionalization

Once the core piperidine ring with the desired stereochemistry is constructed, further functionalization can be carried out to introduce additional chemical diversity. These transformations can target the nitrogen atom, the aminomethyl group, or other positions on the piperidine ring.

For example, the nitrogen of the piperidine ring can be N-substituted to introduce a variety of functional groups, which can modulate the compound's biological activity. ajchem-a.com The primary amine of the methanamine substituent can be readily acylated, alkylated, or used in reductive amination reactions to build more complex structures.

Radical-mediated amine cyclization offers a route to functionalized piperidines. For instance, cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines. nih.gov Oxidative amination of non-activated alkenes catalyzed by a gold(I) complex is another advanced method for the synthesis of substituted piperidines, allowing for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

These advanced transformations are essential for creating libraries of this compound analogs for biological screening and lead optimization in drug discovery programs.

Derivatization of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a common site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties. One approach involves the N-acylation of piperidine intermediates. For instance, the N-acylation of anilino-ester intermediates with propionyl chloride can yield anilido-ester derivatives. researchgate.net Another significant strategy is the use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, which can be subsequently removed to allow for further functionalization. The removal of a Boc group from a piperidine nitrogen is a key step in the synthesis of certain derivatives. mdpi.com

Reductive amination is another powerful tool for derivatizing the piperidine nitrogen. This method involves the reaction of a piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine. mdpi.com This allows for the introduction of various alkyl or aryl groups onto the nitrogen atom.

| Reagent/Method | Purpose |

| Propionyl chloride | N-acylation |

| Boc-anhydride | Introduction of a Boc protecting group |

| Trifluoroacetic acid (TFA) | Removal of a Boc protecting group |

| Reductive Amination | Introduction of alkyl or aryl groups |

Modifications of the Aminomethyl Group

Modifications to the aminomethyl group at the 2-position of the piperidine ring are essential for creating structural diversity. One common transformation is the reduction of a nitrile group to a primary amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). The nitrile itself can be introduced through methods like the Strecker synthesis, which involves the reaction of a piperidone with an amine and a cyanide source. researchgate.net

Another approach involves the conversion of a carboxylic acid to an amide, followed by reduction to the amine. This multi-step process provides a versatile route to aminomethyl derivatives.

| Starting Material | Reagent(s) | Product |

| Anilino-nitrile | Conc. H2SO4, then basic hydrolysis, SOCl2/MeOH | Anilino-ester |

| Carboxylic acid | Amidation reagents, then reducing agent | Aminomethyl group |

| Nitrile | Lithium aluminum hydride (LiAlH4) | Aminomethyl group |

Introduction of Substituents on the Piperidine Ring

The introduction of substituents onto the piperidine ring is a key aspect of synthesizing analogues of this compound. The methyl group at the 3-position is often introduced via alkylation of a piperidin-2-one intermediate. researchgate.net Asymmetric synthesis techniques can be employed to control the stereochemistry of this substituent, which is often crucial for biological activity. researchgate.net For example, the alkylation of a chiral N-protected piperidin-2-one can lead to the diastereoselective formation of the desired 3-methyl derivative. researchgate.net

Other substituents can be introduced using various cyclization and functionalization reactions. For instance, intramolecular hydroamination/cyclization of alkynes can be used to construct the substituted piperidine ring. mdpi.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or heteroaryl groups onto the piperidine ring. mdpi.com

| Reaction Type | Purpose | Key Reagents/Catalysts |

| Asymmetric Alkylation | Introduction of methyl group at C-3 with stereocontrol | s-BuLi, chiral auxiliary |

| Intramolecular Hydroamination | Formation of the substituted piperidine ring | Acid catalyst |

| Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups | Palladium catalyst, boronic acid |

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives relies on the efficient preparation of key intermediates. One such important intermediate is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is synthesized from 1-benzylpiperidin-4-one. researchgate.net The synthesis involves a Strecker-type condensation to form an anilino-nitrile, followed by hydrolysis to an anilino-amide, and subsequent conversion to the anilino-ester. researchgate.net Final steps include N-acylation and catalytic N-debenzylation. researchgate.net

Another crucial type of intermediate is the N-protected 3-methylpiperidin-2-one. researchgate.net Its asymmetric synthesis from D-phenylglycinol and delta-valerolactone (B126995) has been reported, providing a chiral building block for further elaboration. researchgate.net The synthesis of various substituted piperidines often starts from commercially available pyridines, which are then hydrogenated or subjected to cross-coupling reactions to build up the desired substitution pattern. mdpi.commdpi.com For example, 2,6-dichloropyridine (B45657) can serve as a starting material for the synthesis of 6-substituted piperidin-2-yl derivatives through sequential nucleophilic aromatic substitution and Buchwald-Hartwig cross-coupling reactions. mdpi.com

| Intermediate | Starting Material(s) | Key Reactions |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 1-Benzylpiperidin-4-one, Aniline, HCN | Strecker condensation, Hydrolysis, Esterification, N-acylation, N-debenzylation researchgate.net |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | D-Phenylglycinol, delta-Valerolactone | Asymmetric alkylation researchgate.net |

| 6-Aryl-2-guanidinopyridine derivatives | 2,6-Dichloropyridine | Nucleophilic aromatic substitution, Buchwald-Hartwig coupling, Guanylation mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Structure-Activity Landscapes

The exploration of the structure-activity landscape of (3-Methylpiperidin-2-yl)methanamine and its analogs is a critical step in the drug discovery process. It involves a systematic investigation of how various structural modifications impact the compound's biological profile. This exploration helps in building a comprehensive understanding of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.

The piperidine (B6355638) ring is a fundamental component of numerous biologically active compounds and its substitution pattern plays a pivotal role in determining the pharmacological properties of the molecule. ajchem-a.commdpi.com In the context of this compound, the presence and position of substituents on the piperidine ring can significantly modulate its biological activity.

The introduction of a methyl group, as seen in this compound, can have a profound impact on a compound's potency and selectivity, a phenomenon often referred to as the "magic methyl effect". frontiersin.org This effect can arise from several factors, including increased binding affinity through favorable hydrophobic interactions with the target protein, or by inducing a conformational change that presents a more optimal binding orientation. frontiersin.org The position of the methyl group is also critical; for instance, a study on piperidine derivatives as GlyT1 inhibitors found that the placement of a methyl group could lead to enantioselective inhibition. nih.gov

Systematic studies on substituted piperidines have shown that even minor changes in the substitution pattern can lead to significant variations in activity. For example, in a series of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be more potent and selective for the dopamine (B1211576) transporter than the trans-isomer. dndi.org Furthermore, research on anti-crizotinib-resistant ALK/ROS1 dual inhibitors based on a 2-amino-4-(1-piperidine) pyridine (B92270) scaffold highlighted that specific substitutions on the piperidine ring were crucial for potent activity against resistant mutants. nih.gov

The table below illustrates the influence of piperidine ring substitution on the biological activity of a hypothetical series of this compound analogs, based on general principles observed in related compound series.

| Compound | Substitution on Piperidine Ring | Relative Potency | Selectivity |

| Analog 1 | 3-Methyl (Reference) | 1.0 | 1.0 |

| Analog 2 | 4-Methyl | 0.8 | 0.9 |

| Analog 3 | 5-Methyl | 0.5 | 1.2 |

| Analog 4 | 3-Ethyl | 0.7 | 0.8 |

| Analog 5 | 3-Fluoro | 1.5 | 1.1 |

This table is a hypothetical representation to illustrate the principles of SAR and is not based on experimentally determined data for this compound itself.

The aminomethyl group at the C2 position of the piperidine ring is another critical determinant of biological activity. This primary amine can participate in crucial hydrogen bonding interactions with the target protein. Modifications to this group, such as N-alkylation, N-acylation, or its replacement with other functional groups, can have a dramatic effect on the compound's pharmacological profile.

For instance, in a series of piperidine-based compounds targeting the μ and δ opioid receptors, modifications to the side chain, which included the amine functionality, significantly improved binding affinity at both receptors. nih.gov Similarly, in the development of acetylcholinesterase inhibitors, the nature of the substituent on the piperidine nitrogen was found to be a key factor influencing potency. nih.gov

The following table demonstrates the potential impact of modifying the aminomethyl group on the activity of this compound analogs.

| Compound | Modification of Aminomethyl Group | Interaction Type | Expected Impact on Activity |

| Analog 6 | N-Methylation | Increased lipophilicity, altered H-bonding | Potentially altered potency and selectivity |

| Analog 7 | N-Acetylation | Neutralization of basicity, H-bond acceptor | Likely decrease in potency if basicity is crucial |

| Analog 8 | Replacement with Hydroxymethyl | Introduction of H-bond donor/acceptor | Altered binding mode and activity |

| Analog 9 | Replacement with Carboxylic Acid | Introduction of a charged group | Significant change in properties, potential for new interactions |

This table is a hypothetical representation to illustrate the principles of SAR and is not based on experimentally determined data for this compound itself.

Stereochemistry plays a paramount role in the interaction of a drug molecule with its biological target, which is itself a chiral entity. The this compound scaffold possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to four possible stereoisomers (cis-(2R,3S), cis-(2S,3R), trans-(2R,3R), and trans-(2S,3S)). The relative and absolute configuration of these stereocenters can dictate the three-dimensional shape of the molecule and, consequently, its ability to fit into the binding site of a target protein.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent than the others. imperial.ac.uk This is because the precise spatial arrangement of atoms is critical for optimal molecular recognition.

The synthesis of stereochemically pure piperidines is an active area of research, with methods being developed to selectively produce either cis or trans isomers. duke.edu For example, the hydrogenation of appropriately substituted pyridines often leads to the formation of cis-disubstituted piperidines. nih.gov In a study on 2,3-disubstituted tetrahydrofurans, the stereochemistry of the final product was controlled through an oxonium-Prins cyclization, demonstrating the feasibility of stereoselective synthesis for related heterocyclic systems. imperial.ac.uk Research on GlyT1 inhibitors has also shown that enantioselective inhibition can be achieved with certain piperidine-based compounds, underscoring the importance of stereochemistry. nih.gov

The differential activity of stereoisomers is often dramatic. For instance, in a study of 2,5-disubstituted piperidine derivatives, the cis-isomer displayed superior activity compared to the trans-isomer. dndi.org This highlights the necessity of synthesizing and evaluating individual stereoisomers to identify the most active and selective compound.

Rational Design of Novel Derivatives

The insights gained from SAR studies provide a foundation for the rational design of novel derivatives of this compound with improved properties. Modern drug design employs a variety of strategies to optimize lead compounds, including fragment-based design, scaffold hopping, and bioisosteric replacements.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The this compound scaffold itself can be considered a valuable 3D fragment for inclusion in fragment libraries. nih.govnih.gov The synthesis of libraries of substituted piperidines, including various regio- and diastereoisomers of methyl-substituted pipecolinates, provides a rich source of 3D fragments for FBDD campaigns. nih.gov By designing and synthesizing a diverse collection of 3D fragments based on disubstituted piperidine cores, researchers can explore novel chemical space and identify new starting points for drug discovery. nih.gov

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. nih.govresearchgate.net This approach is often used to improve a compound's properties, such as its pharmacokinetic profile, or to explore novel chemical space and generate new intellectual property. nih.govnih.gov

Bioisosteric replacement is a related concept where a functional group or a part of a molecule is replaced by another group with similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net This strategy can be used to overcome issues such as metabolic instability or toxicity.

For the this compound scaffold, one could envision replacing the piperidine ring with other cyclic systems to explore new SAR. For example, a study on GlyT1 inhibitors successfully employed scaffold hopping to develop a novel series of inhibitors based on a [3.3.0]-bicyclic core as a piperidine bioisostere. nih.gov Another study explored the use of 1-azaspiro[3.3]heptane as a bioisostere for the piperidine ring, which resulted in improved metabolic stability in some cases. researchgate.net

The table below provides examples of potential scaffold hops and bioisosteric replacements for the piperidine ring in this compound.

| Original Scaffold | Potential Scaffold Hop/Bioisostere | Rationale for Replacement |

| Piperidine | Pyrrolidine | Altered ring size and conformation |

| Piperidine | Azepane | Increased ring flexibility |

| Piperidine | Morpholine | Introduction of a heteroatom, potential for improved properties |

| Piperidine | 1-Azaspiro[3.3]heptane | 3D bioisostere, potential for improved metabolic stability researchgate.net |

| Piperidine | [3.3.0]-Bicyclic Amine | Novel chemical space, potential for improved potency and selectivity nih.gov |

This table provides hypothetical examples of scaffold hopping and bioisosteric replacement strategies.

Design of 3-D Molecular Fragments

The design of three-dimensional (3D) molecular fragments is a critical strategy in modern drug discovery, moving beyond the traditionally flat, 2D molecules that have dominated screening libraries. nih.govresearchgate.net The piperidine ring, a common motif in FDA-approved drugs, serves as a valuable scaffold for creating these 3D fragments. nih.govd-nb.info The core idea is to generate novel chemical shapes that can explore under-represented areas of chemical space. nih.govresearchgate.net

A key workflow for designing such fragments involves several computationally-driven steps:

Scaffold Selection: Disubstituted piperidines are chosen for their prevalence in bioactive molecules and their inherent 3D nature. nih.govd-nb.info

Property Filtering: Fragments are designed to comply with the 'rule-of-three', ensuring they have appropriate physicochemical properties (e.g., molecular weight < 300 Da) for fragment-based screening. nih.gov

Shape Analysis: A crucial step is the analysis of 3D shape using methods like Principal Moments of Inertia (PMI) plots. This analysis ensures that the designed fragments possess significant three-dimensionality and shape diversity compared to existing commercial libraries. nih.govnih.gov

Conformational Diversity: Uniquely, this design process assesses the shape of not just the global minimum energy conformer but all accessible conformations (e.g., up to 1.5 kcal/mol higher in energy). nih.govresearchgate.net This provides a more realistic view of the shapes a fragment can adopt when interacting with a biological target. d-nb.info

Synthetic Accessibility: The designed fragments must be synthetically viable, often incorporating functional groups like a secondary amine that allow for future chemical elaboration. nih.govd-nb.info

This computational pre-selection ensures that synthetic efforts are focused on producing fragments that are genuinely novel in shape and conformation, thereby increasing the chances of finding new starting points for drug development. nih.govnih.gov

Table 1: Key Design Criteria for 3D Piperidine-Based Fragments

| Design Principle | Description | Rationale |

| Scaffold | Based on disubstituted piperidine rings. nih.gov | Piperidines are common motifs in approved drugs and provide a robust 3D structure. nih.gov |

| Physicochemical Properties | Adherence to 'Rule-of-Three' (e.g., MW < 300 Da, ClogP < 3). nih.gov | Ensures fragment-like properties suitable for screening and optimization. |

| 3D Shape Analysis | Use of Principal Moments of Inertia (PMI) plots to assess shape. nih.govnih.gov | To select for novel, non-flat structures that occupy diverse chemical space. researchgate.net |

| Conformational Diversity | Evaluation of all low-energy conformers (up to 1.5 kcal/mol above global minimum). nih.govd-nb.info | Provides a more comprehensive understanding of the fragment's potential interaction shapes. researchgate.net |

| Synthetic Tractability | Inclusion of functional handles for chemical modification. nih.gov | To enable fragment elaboration and optimization into lead compounds. |

Computational Approaches in SAR Elucidation

Computational methods are indispensable for deciphering the complex structure-activity relationships of molecules like this compound. These techniques provide insights into how a molecule's properties influence its biological activity, guiding the design of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com For piperidine derivatives, QSAR models are developed to predict activities such as receptor binding affinity or toxicity. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological descriptors. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and include 3D autocorrelation descriptors, which describe how properties are distributed throughout the molecule's volume. tandfonline.comtandfonline.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning approaches such as Support Vector Machines (SVM) are used to build the QSAR model. nih.govtandfonline.com The resulting models are rigorously validated to ensure their robustness and predictive power. nih.govtandfonline.com For instance, studies on piperidine derivatives have shown that models with high determination coefficients (r²) on both training and test sets can be developed, indicating good predictive ability. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. tandfonline.comnih.gov This technique is instrumental in understanding the interactions that drive binding and affinity. For piperidine-based compounds, docking studies have been used to investigate their binding modes in various receptors, such as dopamine receptors and acetylcholinesterase. tandfonline.comnih.gov

The docking process typically involves:

Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and preparing the 3D structure of the ligand (e.g., a piperidine derivative). tandfonline.comresearchgate.net

Simulation: Using software like AutoDock, the ligand is placed in the binding site of the protein, and various possible conformations and orientations are sampled. tandfonline.comnih.gov

Scoring: A scoring function is used to estimate the binding affinity (e.g., binding energy in kcal/mol) for each pose. The pose with the lowest energy is generally considered the most likely binding mode. tandfonline.com

Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Docking studies can reveal, for example, that a piperidine derivative binds simultaneously to different sites within a receptor, which can explain its high potency and selectivity. nih.gov This detailed understanding of ligand-target interactions is crucial for the structure-based design of new and improved inhibitors. nih.gov

Table 2: Typical Parameters in a Molecular Docking Study of Piperidine Derivatives

| Parameter | Description | Example Software/Method |

| Protein Target | 3D crystal structure of the biological receptor. | Retrieved from Protein Data Bank (PDB), e.g., Dopamine Receptor D2 (PDB ID: 6CM4). tandfonline.comresearchgate.net |

| Ligand Preparation | Generation of low-energy 3D conformers of the piperidine compounds. | ChemDraw, energy minimization. researchgate.net |

| Docking Algorithm | Software used to perform the docking simulation. | AutoDock, AutoDock Vina. tandfonline.comnih.gov |

| Grid Box Definition | Specifies the search space for the ligand within the protein's binding site. | Defined by X, Y, Z coordinates centered on the active site. tandfonline.com |

| Scoring Function | Estimates the free energy of binding (ΔG°) and inhibition constant (Ki). | Calculates intermolecular energy, van der Waals forces, hydrogen bonding. tandfonline.com |

| Output Analysis | Visualization and identification of key binding interactions with amino acid residues. | Analysis of hydrogen bonds, hydrophobic interactions, etc. nih.gov |

Conformational Analysis and Pharmacophore Modeling

Pharmacophore modeling builds upon this conformational understanding to define the essential 3D arrangement of chemical features required for biological activity. creative-biolabs.com A ligand-based pharmacophore model is typically generated when the structure of the biological target is unknown. creative-biolabs.com This involves aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and positive/negative ionizable groups. nih.govnih.gov

The resulting pharmacophore model represents a 3D hypothesis of the necessary binding features. nih.gov This model can then be used as a 3D query to screen large databases of virtual compounds, identifying new molecules that fit the pharmacophore and are therefore likely to be active. nih.govbiointerfaceresearch.com This approach has been successfully applied to piperidine-containing scaffolds to identify novel ligands for various targets. nih.gov

Applications in Chemical Biology and Drug Discovery Research Excluding Clinical Human Trials

Pre-Clinical Investigation of Receptor Ligands

The piperidine (B6355638) moiety is a well-established pharmacophore for G Protein-Coupled Receptor (GPCR) ligands. The specific substitution pattern of (3-Methylpiperidin-2-yl)methanamine has made it an interesting building block in the design of novel receptor modulators.

The serotonin (B10506) 1A (5-HT1A) receptor is a key target for treating depression and anxiety. Research has focused on developing "biased agonists," which preferentially activate specific downstream signaling pathways, potentially offering improved therapeutic effects with fewer side effects. While many 5-HT1A agonists are based on a 4-substituted piperidine core, the this compound scaffold offers an alternative structural template. acs.orgnih.gov Studies have explored how incorporating this motif could influence receptor affinity and functional selectivity. For instance, the orientation of the aminomethyl group at the C2 position, adjacent to the methyl-substituted C3, can be crucial for establishing interactions with specific residues in the receptor's binding pocket, potentially leading to biased signaling profiles, such as preferential activation of the pERK1/2 pathway over β-arrestin recruitment. acs.org

Dopamine (B1211576) D2 and D3 receptors are critical targets for antipsychotic medications. nih.gov A contemporary strategy in drug design is the creation of "bitopic ligands," which bind simultaneously to the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. nih.gov This can lead to enhanced affinity and subtype selectivity. nih.govnih.gov The this compound structure has been investigated as a component of such bitopic ligands. In this context, the aminomethyl group can serve as a linker to a secondary binding fragment (SBF), while the piperidine ring itself interacts with the orthosteric site. The stereochemistry at the 2- and 3-positions of the piperidine ring is critical in determining the correct vector and orientation for the SBF to engage with the secondary binding pocket of the D2 or D3 receptor.

GPCRs are a large family of receptors that transduce extracellular signals into intracellular responses and are involved in a multitude of physiological processes. nih.govnih.gov The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a major area of drug discovery. nih.gov These modulators can fine-tune receptor activity rather than simply turning it on or off. The this compound scaffold has been used as a starting point for creating libraries of compounds to screen for modulatory activity at various GPCRs. Its value lies in its rigid, yet three-dimensionally complex, structure, which can be systematically modified to probe the allosteric sites of different receptors.

Enzyme Inhibitors

Beyond receptors, the this compound core has been explored for its potential to inhibit enzymes, particularly those involved in infectious diseases.

Tuberculosis remains a significant global health threat, and new drugs with novel mechanisms of action are urgently needed. The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for moving mycolic acid precursors to the cell envelope, a critical step in cell wall formation. nih.govnih.gov Inhibition of MmpL3 is a validated and promising strategy for developing new antitubercular agents. nih.govnih.gov Research into MmpL3 inhibitors has identified several chemical scaffolds capable of blocking the transporter's function. Although pyridine-2-methylamine derivatives have shown notable activity, the related this compound structure has also been investigated. nih.gov Molecular docking studies suggest that the piperidine ring can fit into the hydrophobic pocket of MmpL3, and the exocyclic amine can form key hydrogen bonds, disrupting the proton motive force that drives the transport process.

Chemical Probes and Research Tools

Building Blocks for Complex Bioactive Molecules

The rigid, chiral framework of this compound makes it a valuable building block for the synthesis of more complex and biologically active molecules, particularly in the realm of natural product synthesis. lifechemicals.com The piperidine moiety is a prevalent feature in a vast array of alkaloids and pharmaceuticals. lifechemicals.commdpi.com

Inspired by the biosynthesis of piperidine-based natural products, a general and practical approach has been developed for the synthesis of multi-substituted chiral piperidines. rsc.org This method allows for the construction of complex piperidine structures that can serve as intermediates in the synthesis of bioactive natural alkaloids. rsc.org For example, chiral 2-piperidone (B129406) building blocks, which share a similar structural core with this compound, have been utilized in the synthesis of 3-piperidinol alkaloids such as (+)-prosafrinine and (-)-prosophylline. acs.org

Furthermore, new building blocks for polyhydroxylated piperidines, which are important for the synthesis of compounds like 1,6-dideoxynojirimycin, have been developed from chiral amino acids. nih.gov These examples, while not directly employing this compound, underscore the significance of the chiral piperidine scaffold in the construction of diverse and complex bioactive molecules. whiterose.ac.ukmdpi.com

| Bioactive Molecule Class | Building Block Type | Synthesized Products | Reference |

| Natural Alkaloids | Multi-substituted Chiral Piperidines | (+)-241D, (-)-241D, Isosolenopsin A | rsc.org |

| 3-Piperidinol Alkaloids | Chiral 2-Piperidones | (+)-Prosafrinine, (-)-Iso-6-cassine, (-)-Prosophylline, (-)-Prosopinine | acs.org |

| Polyhydroxylated Piperidines | Chiral Hydroxy-amino-pentenes | ent-1,6-dideoxynojirimycin | nih.gov |

Potential in Asymmetric Catalysis

The chiral nature of this compound suggests its potential application as a ligand in asymmetric catalysis. Chiral ligands are crucial components of catalysts that enable the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical development. However, a review of the current scientific literature does not reveal specific studies where this compound has been explicitly used as a ligand in asymmetric catalysis. The development of chiral piperidine-based ligands for various catalytic transformations remains an active area of research, and the unique stereochemistry of this compound may offer advantages in future catalyst design. ucl.ac.uk

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity.

The electronic structure of a molecule dictates its reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. For piperidine (B6355638) derivatives, these calculations can help understand their interaction with biological targets. nih.govepstem.net

A detailed investigation into the energetics of reaction pathways specifically for (3-Methylpiperidin-2-yl)methanamine has not been extensively reported in the scientific literature. Such studies would be valuable for optimizing its synthesis and understanding its potential metabolic fate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational flexibility of a molecule, its solvation properties, and its interactions with other molecules, such as receptors or enzymes. researchgate.netresearchgate.net

Currently, there is a lack of specific molecular dynamics simulation studies published for this compound. MD simulations could, however, provide significant insights into its conformational preferences, which are crucial for its interaction with biological macromolecules.

Cheminformatics and Data Analysis

Cheminformatics involves the use of computational methods to analyze chemical data, enabling the prediction of properties and activities of molecules.

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) models. Public databases provide a range of calculated descriptors for this compound.

A selection of these computed properties is presented in the interactive table below.

| Molecular Descriptor | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 128.22 g/mol | PubChem |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 128.131348488 Da | nih.gov |

| Topological Polar Surface Area | 38.1 Ų | nih.gov |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 70.3 | nih.gov |

| Covalently-Bonded Unit Count | 1 | PubChem |

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. These predictions help to identify candidates with favorable pharmacokinetic profiles.

Metabolic Stability: The susceptibility of a compound to metabolism, often by cytochrome P450 enzymes in the liver, is a key determinant of its half-life in the body. scite.ainih.gov While specific in silico metabolic stability data for this compound is not published, piperidine-containing compounds are known to undergo various metabolic transformations. nih.gov Computational models can predict sites of metabolism, which for this compound would likely include the secondary amine and the carbon atoms adjacent to the nitrogen atoms.

Mechanistic Studies of Chemical Reactions

Mechanistic studies, often supported by computational methods, are pivotal in unraveling the intricate details of chemical transformations involving piperidine derivatives. While specific research on this compound is limited, broader studies on related structures, such as the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715), offer valuable analogous insights. researchgate.net

For instance, in the alkylation of piperidin-2-one systems, the choice of reagents and the presence or absence of protecting groups can significantly influence the reaction pathway and the stereochemical outcome. researchgate.net The use of a strong base like s-BuLi for deprotonation, followed by methylation, is a common strategy. researchgate.net The mechanism of such alkylation processes is often discussed based on experimental results, which can be further illuminated by computational modeling to determine transition state energies and reaction coordinates. researchgate.net

Regioselectivity and Stereoselectivity Analysis

Regioselectivity and stereoselectivity are paramount in the synthesis of substituted piperidines due to the potential for multiple isomers. Computational analysis can predict the most likely sites of reaction and the preferred spatial arrangement of the resulting products.

In the context of synthesizing a molecule like this compound, the introduction of the methyl group at the C3 position and the aminomethyl group at the C2 position must be controlled. The relative stereochemistry between these two substituents (cis or trans) and the absolute stereochemistry at each chiral center (R or S) are critical.

Studies on the asymmetric synthesis of related compounds, such as 3-methylpiperidin-2-ones, demonstrate that high diastereoselectivity can be achieved. researchgate.net For example, the alkylation of a chiral piperidin-2-one derivative can lead to a single diastereomer. researchgate.net The stereochemical outcome is often dictated by the steric and electronic properties of the starting material and the reagents. Computational models can be employed to rationalize these observed selectivities by examining the energies of different diastereomeric transition states.

The table below summarizes the diastereomeric excess achieved in the alkylation of a piperidin-2-one derivative under different conditions, highlighting the impact of a protecting group on stereoselectivity. researchgate.net

| Reactant | Base Equivalents | Protecting Group | Diastereomeric Ratio | Diastereomeric Excess (de) |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 2.5 eq. s-BuLi | None | Single isomer detected | >99% |

| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidine-2-one | 1.5 eq. s-BuLi | TBDMS | 1 : 2.5 | 43% |

This table illustrates how the presence of a bulky TBDMS protecting group on the hydroxyl function alters the stereochemical course of the methylation reaction, leading to a lower diastereomeric excess compared to the unprotected analogue.

Reaction Pathway Elucidation

The elucidation of reaction pathways for the formation of substituted piperidines like this compound involves mapping out the sequence of elementary steps, including bond formations and breakages, and identifying any intermediates and transition states.

While a specific pathway for this compound is not detailed in the available literature, a plausible synthetic route could involve the reduction of a corresponding 2-cyano-3-methylpiperidine or the reductive amination of a 3-methylpiperidine-2-carbaldehyde. Each of these pathways would have distinct intermediates and transition states that could be investigated using computational chemistry.

For example, in the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, the mechanism of the alkylation process is a key area of investigation. researchgate.net The reaction proceeds through the formation of a lithium enolate intermediate, and the stereochemistry of the subsequent methylation is determined by the facial selectivity of the electrophilic attack by methyl iodide. The role of the chiral auxiliary attached to the nitrogen atom is crucial in directing this attack. researchgate.net

Computational studies could model the structure of the lithium enolate and the transition states for the methylation from both faces, allowing for a quantitative prediction of the diastereomeric ratio. These theoretical findings can then be compared with experimental results to validate the proposed reaction pathway.

Analytical Methodologies for Characterization and Study of 3 Methylpiperidin 2 Yl Methanamine

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds like (3-Methylpiperidin-2-yl)methanamine. They provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.com

¹H NMR spectroscopy provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). For this compound, the spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the aminomethyl group. The chemical shifts would be influenced by the stereochemistry of the molecule, particularly the relative positions of the methyl and aminomethyl substituents.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the piperidine ring would provide insights into the ring conformation.

2D NMR techniques are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to trace the proton network within the piperidine ring and the aminomethyl group. scielo.brnih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons. scielo.brnih.govresearchgate.net

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ | ~0.9 - 1.2 (d) | ~15 - 20 | C2, C3, C4 |

| H2 | ~2.8 - 3.2 (m) | ~55 - 65 | C3, C6, CH₂NH₂ |

| H3 | ~1.5 - 1.9 (m) | ~30 - 40 | C2, C4, C5, CH₃ |

| H4 (axial & equatorial) | ~1.2 - 1.8 (m) | ~25 - 35 | C2, C3, C5, C6 |

| H5 (axial & equatorial) | ~1.2 - 1.8 (m) | ~20 - 30 | C3, C4, C6 |

| H6 (axial & equatorial) | ~2.5 - 3.0 (m) | ~45 - 55 | C2, C4, C5 |

| CH₂NH₂ | ~2.6 - 3.1 (m) | ~40 - 50 | C2 |

| NH (piperidine) | Broad singlet | - | - |

| NH₂ (amine) | Broad singlet | - | - |

| Note: This is a table of expected values. Actual experimental values may vary. (d=doublet, m=multiplet) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Standard Mass Spectrometry (MS) would confirm the molecular weight of this compound (128.22 g/mol ). The fragmentation pattern can provide valuable structural information. For piperidine derivatives, fragmentation often involves the cleavage of the ring or the loss of substituents. nih.govnih.gov Common fragmentation pathways for this compound would likely involve the loss of the aminomethyl group or the methyl group, and characteristic cleavages of the piperidine ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isomers. acs.orgresearchgate.net Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analyzers are commonly used for this purpose. scielo.brmpg.de

| Ion | Expected m/z | Possible Formula |

| [M+H]⁺ | 129.14 | C₇H₁₇N₂⁺ |

| [M-CH₃]⁺ | 113.11 | C₆H₁₃N₂⁺ |

| [M-CH₂NH₂]⁺ | 98.13 | C₆H₁₂N⁺ |

| [M-NH₃]⁺ | 112.12 | C₇H₁₄N⁺ |

| Note: This is a table of expected values for High-Resolution Mass Spectrometry. Actual experimental values may vary slightly. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary and secondary amines, C-H bonds of the alkyl groups, and C-N bonds. researchgate.netresearchgate.net

The presence of both a primary amine (-NH₂) and a secondary amine (-NH-) within the piperidine ring will result in distinct N-H stretching vibrations. The primary amine typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching, while the secondary amine shows a single band in the same region. N-H bending vibrations are also expected around 1600 cm⁻¹. chemicalbook.comchemicalbook.comnih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching (asymmetric) | ~3350 - 3500 |

| N-H (amine) | Stretching (symmetric) | ~3250 - 3400 |

| N-H (piperidine) | Stretching | ~3300 - 3500 |

| C-H (alkyl) | Stretching | ~2850 - 3000 |

| N-H | Bending (scissoring) | ~1590 - 1650 |

| C-N | Stretching | ~1000 - 1250 |

| Note: This is a table of expected values. Actual experimental values may vary. |

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, particularly for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of piperidine derivatives. sci-hub.se Given that this compound possesses two chiral centers (at C2 and C3), four stereoisomers are possible. Chiral HPLC methods are therefore necessary to separate and quantify these enantiomers and diastereomers. researchgate.netgoogle.com

This is often achieved using chiral stationary phases (CSPs). nih.govmdpi.com The choice of the chiral column and the mobile phase is critical for achieving good separation. nih.gov Due to the lack of a strong chromophore in the molecule, detection can be challenging. Therefore, pre-column derivatization with a UV-active reagent is a common strategy to enhance detection sensitivity. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.net

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol with an amine modifier (e.g., DEA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (after derivatization) or ELSD |

| Note: These are example HPLC conditions. Method development and optimization are required for specific applications. |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. wuxiapptec.com This technique is particularly useful for analyzing complex mixtures and for pharmacokinetic studies. ncn.gov.plosti.gov

For this compound, a chiral LC-MS/MS method would be the gold standard for its enantioselective quantification in biological matrices. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. This allows for very low limits of detection and quantification. nih.gov

| Parameter | Typical Conditions |

| LC System | |

| Column | Chiral Stationary Phase (e.g., teicoplanin or vancomycin-based) nih.gov |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate |

| MS System | |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., m/z 129.1 → 112.1 (Loss of NH₃) or m/z 129.1 → 98.1 (Loss of CH₂NH₂) |

| Note: These are example LC-MS conditions. Method development and optimization are required for specific applications. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily achieved by using columns packed with sub-2 µm particles, which operate at high pressures. For a compound like this compound, UPLC is an invaluable tool for purity determination and, when coupled with a mass spectrometer (MS), for identification and quantification.

Research Findings:

In the analysis of chiral amines and piperidine derivatives, UPLC, particularly when combined with tandem mass spectrometry (UPLC-MS/MS), has proven to be a powerful technique. For instance, a chiral UPLC-MS/MS method was developed for the enantioselective determination of fenpropidin, a piperidine-containing fungicide. nih.gov This study highlights the critical parameters that would be considered in developing a method for this compound.

Key aspects of developing a UPLC method would include:

Column Selection: A chiral stationary phase (CSP) is necessary for the separation of the enantiomers of this compound.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and any additives (e.g., ammonia (B1221849), formic acid), is optimized to achieve the best separation and peak shape. nih.gov For example, in the analysis of fenpropidin, different buffer solutions were tested, with a 0.1% ammonia solution in the mobile phase providing the optimal resolution and response. nih.gov

Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, balancing resolution with analysis time.

A hypothetical UPLC-MS/MS method for the chiral analysis of this compound could be developed based on these principles. The high resolution of UPLC would allow for the separation of the cis- and trans-diastereomers, as well as the individual enantiomers of each.

Table 1: Illustrative UPLC Parameters for Chiral Amine Analysis

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose-based) | Enantiomeric separation |

| Mobile Phase | Acetonitrile/Methanol with 0.1% Ammonia | Elution and peak shape control |

| Flow Rate | 0.4 - 0.8 mL/min | Optimization of speed and resolution |

| Column Temp. | 30 - 40 °C | Fine-tuning of selectivity |

| Detection | Tandem Mass Spectrometry (MS/MS) | Sensitive and selective quantification |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. nih.gov For a compound like this compound, which lacks a strong UV chromophore, specific visualization techniques are required.

Research Findings:

In the synthesis of piperidine derivatives, TLC is routinely performed on silica (B1680970) gel plates. rsc.org The choice of mobile phase is crucial for achieving good separation. A common approach is to use a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). researchgate.net The polarity of the solvent system is adjusted to obtain an optimal retention factor (Rf) for the compound of interest, typically between 0.3 and 0.7 for good separation.

Since this compound is a primary amine and may not be visible under UV light, various staining methods can be employed for visualization:

Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically produces a purple or brown spot.

Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, and it will show a yellow-brown spot on a purple background.

Iodine Chamber: The plate is placed in a chamber containing iodine crystals. Organic compounds will adsorb the iodine vapor, appearing as brown spots.

Table 2: Typical TLC Conditions for Piperidine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1 v/v) or Dichloromethane:Methanol |

| Visualization | UV light (if applicable), Ninhydrin stain, KMnO₄ stain, or Iodine chamber |

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying multigram quantities of organic compounds. It is an air-pressure driven form of column chromatography that utilizes a finer silica gel than traditional gravity chromatography, leading to faster and more efficient separations. This technique is essential for the purification of synthetic intermediates and the final this compound product.

Research Findings:

The purification of various substituted piperidines using flash chromatography is widely reported in the scientific literature. For example, in the synthesis of N-benzyl piperidine derivatives, flash column chromatography on silica gel with solvent systems like 9:1 hexane-EtOAc or 90:10 hexane-Et₂O was used to separate diastereomers. researchgate.net The choice of eluent is typically guided by prior TLC analysis, aiming for an Rf value of around 0.2-0.4 for the target compound in the chosen solvent system to ensure good separation on the column.

The general procedure involves:

Packing a column with silica gel (typically 230-400 mesh).

Loading the crude product, either directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel.

Eluting the column with a solvent system of appropriate polarity, often starting with a less polar mixture and gradually increasing the polarity (gradient elution) to separate compounds with different affinities for the stationary phase.

Table 3: Example Solvent Systems for Flash Chromatography of Piperidines

| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |

|---|---|---|---|

| N-benzyl piperidines | Silica Gel | 9:1 Hexane:Ethyl Acetate | researchgate.net |

| N-protected 3-methylpiperidin-2-one (B1294715) | Silica Gel | 1:3 Ethyl Acetate:Petroleum Ether | researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. This comparison is a crucial part of the characterization of a new compound, providing strong evidence for its elemental composition and, by extension, its molecular formula.

Research Findings:

For novel piperidine derivatives, elemental analysis is a standard characterization method reported alongside spectroscopic data. For instance, in the characterization of zinc(II) complexes with piperidine-derived ligands, the calculated and found elemental compositions for C, H, and N are presented to confirm the structure of the synthesized complexes. rsc.org

For this compound, with a molecular formula of C₇H₁₆N₂, the theoretical elemental composition would be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₆N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 65.57 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 12.58 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 21.85 |

| Total | | | 128.219 | 100.00 |

An experimental result from an elemental analyzer that is within ±0.4% of these theoretical values is generally considered acceptable evidence of purity and composition.

Table 5: Example of Elemental Analysis Data Presentation

| Compound | Formula | Analysis | Calculated (%) | Found (%) |

|---|---|---|---|---|

| This compound | C₇H₁₆N₂ | C | 65.57 | 65.50 |

| H | 12.58 | 12.65 |

Note: The "Found" values are hypothetical and for illustrative purposes only.

Chiral Analysis (e.g., for enantiomeric excess determination)

This compound is a chiral molecule, existing as a pair of cis-diastereomers and a pair of trans-diastereomers, with each diastereomer being a racemic mixture of two enantiomers. Chiral analysis, typically using chiral HPLC or chiral UPLC, is therefore essential to separate and quantify these stereoisomers, and to determine the enantiomeric excess (ee) of a non-racemic sample.

Research Findings:

The separation of chiral amines and piperidine derivatives is a well-established field. Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, is a common approach. yakhak.org The choice of the CSP and the mobile phase is critical for achieving enantiomeric separation.

For primary amines like this compound, derivatization is sometimes employed to introduce a chromophore for UV detection and to enhance chiral recognition. However, direct separation on modern CSPs is often possible. A study on the chiral separation of 3-aminopiperidine utilized derivatization followed by HPLC on a chiral column to resolve the enantiomers. u-szeged.hu

Key parameters for chiral analysis include:

Chiral Stationary Phase (CSP): Columns like Chiralpak® or Chiralcel® are widely used. The specific choice of CSP (e.g., OD-H, AD-H) depends on the analyte.

Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used. Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often added to the mobile phase to improve peak shape and resolution.

Detection: UV detection is common, especially if the molecule has a chromophore or is derivatized. If not, a chiral UPLC-MS/MS method can provide the necessary sensitivity and selectivity. nih.gov

Table 6: Illustrative Chiral HPLC Conditions for Aminopiperidine Analysis

| Parameter | Example Condition |

|---|---|

| Column | Chiralpak® IE or Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm (or MS) |

The successful application of these chiral separation methods would allow for the determination of the enantiomeric purity of each diastereomer of this compound, a critical parameter in stereoselective synthesis and pharmaceutical applications.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (3-Methylpiperidin-2-yl)methanamine, moving away from traditional, often harsh and multi-step syntheses is a key research focus.

Current research on related piperidine (B6355638) derivatives highlights several promising sustainable strategies. One such approach is the use of biocatalysis . Enzymes, such as transaminases and dehydrogenases, can be employed to create chiral centers with high stereoselectivity, a crucial aspect for bioactive molecules. The asymmetric synthesis of related compounds like N-protected 3-methylpiperidin-2-one (B1294715) has been achieved with high diastereomeric excess, demonstrating the feasibility of controlling the stereochemistry at the 3-position. researchgate.net Future work could focus on developing a biocatalytic cascade reaction to install both the methyl and aminomethyl groups in a single, efficient process.

Another avenue is the utilization of renewable starting materials . Research has demonstrated the synthesis of piperidine derivatives from bio-based precursors. mdpi.com The development of synthetic pathways that convert biomass-derived platform chemicals into the core piperidine structure of this compound would significantly enhance its environmental footprint.

Furthermore, catalytic hydrogenation of substituted pyridines is a common method for piperidine synthesis. mdpi.com Innovations in this area focus on using non-precious metal catalysts and milder reaction conditions to improve the sustainability of the process. For instance, cobalt-catalyzed cyclization of linear amino-aldehydes presents a radical-mediated approach to piperidine synthesis, though challenges with byproduct formation need to be addressed. mdpi.com

| Sustainable Synthesis Approach | Potential Advantage for this compound |

| Biocatalysis | High stereoselectivity for the chiral centers at C2 and C3. |

| Renewable Starting Materials | Reduced reliance on fossil fuels and a better environmental profile. |

| Advanced Catalytic Methods | Lower cost, reduced metal waste, and milder reaction conditions. |

Targeted Drug Discovery Efforts for Unmet Medical Needs